molecular formula C24H36N2O3 B12671480 (S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide CAS No. 85248-84-6

(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12671480
CAS No.: 85248-84-6
M. Wt: 400.6 g/mol
InChI Key: PYZKOIZVQCSZBO-NRFANRHFSA-N
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Description

(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes a benzoyl group, a pyrrolidine ring, and dihexyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Dihexyl Chains: The dihexyl chains are attached through a nucleophilic substitution reaction, where hexyl halides react with the nitrogen atoms on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace the dihexyl chains.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hexyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen atoms replacing oxygen atoms.

    Substitution: Compounds with different alkyl or aryl groups replacing the dihexyl chains.

Scientific Research Applications

(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide
  • (S)-1-Benzoyl-N,N-dipropyl-5-oxopyrrolidine-2-carboxamide
  • (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide

Uniqueness

(S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific structural features, including the length of the dihexyl chains and the presence of the benzoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

85248-84-6

Molecular Formula

C24H36N2O3

Molecular Weight

400.6 g/mol

IUPAC Name

(2S)-1-benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C24H36N2O3/c1-3-5-7-12-18-25(19-13-8-6-4-2)24(29)21-16-17-22(27)26(21)23(28)20-14-10-9-11-15-20/h9-11,14-15,21H,3-8,12-13,16-19H2,1-2H3/t21-/m0/s1

InChI Key

PYZKOIZVQCSZBO-NRFANRHFSA-N

Isomeric SMILES

CCCCCCN(CCCCCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2

Origin of Product

United States

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